1-Chloro-4-(1-methoxybut-3-enyl)benzene

Physicochemical characterization Distillation purification Thermal stability

1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS 118167-26-3), systematically named Benzene, 1-chloro-4-(1-methoxy-3-buten-1-yl)-, is a para-chlorinated aromatic ether bearing a 1-methoxybut-3-enyl side chain (molecular formula C₁₁H₁₃ClO, molecular weight 196.67 g·mol⁻¹). The compound belongs to the class of substituted allyl benzyl ethers and is catalogued under the synonym Methyl(α-allyl-4-chlorobenzyl) ether in the J-GLOBAL database.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 118167-26-3
Cat. No. B045814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(1-methoxybut-3-enyl)benzene
CAS118167-26-3
Synonyms1-CHLORO-4-(1-METHOXY-BUT-3-ENYL)-BENZENE
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCOC(CC=C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3
InChIKeyDSLOVRNFUYYDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS 118167-26-3): Structural Profile and Procurement Classification


1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS 118167-26-3), systematically named Benzene, 1-chloro-4-(1-methoxy-3-buten-1-yl)-, is a para-chlorinated aromatic ether bearing a 1-methoxybut-3-enyl side chain (molecular formula C₁₁H₁₃ClO, molecular weight 196.67 g·mol⁻¹) . The compound belongs to the class of substituted allyl benzyl ethers and is catalogued under the synonym Methyl(α-allyl-4-chlorobenzyl) ether in the J-GLOBAL database [1]. It presents as a colorless to pale yellow liquid with a reported sweet, floral odor and finds use as a fragrance ingredient and as a synthetic intermediate in organic synthesis .

Why 1-Chloro-4-(1-methoxybut-3-enyl)benzene Cannot Be Replaced by Generic Analogs


Substituting 1-chloro-4-(1-methoxybut-3-enyl)benzene with a structurally similar in-class compound introduces three compounding risks: (i) the para-chloro substituent is indispensable for downstream cross-coupling chemistry (Suzuki, Buchwald-Hartwig, or Ullmann-type reactions), which the non-halogenated (1-methoxybut-3-enyl)benzene (CAS 22039-97-0) cannot participate in ; (ii) the terminal alkene in the butenyl side chain provides a reactive handle for hydroboration, epoxidation, olefin metathesis, or radical additions that the saturated 1-chloro-4-(1-methoxybutyl)benzene analog lacks [1]; (iii) the chlorine atom significantly alters the compound's physicochemical profile—boiling point, density, and lipophilicity—relative to non-halogenated analogs, which directly impacts distillation protocols, chromatographic behavior, and formulation performance . These three differentiation axes are orthogonal; no single generic replacement satisfies all three.

Quantitative Differentiation Evidence: 1-Chloro-4-(1-methoxybut-3-enyl)benzene vs. Close Analogs


Boiling Point Elevation: Distillation and Thermal Process Selectivity

1-Chloro-4-(1-methoxybut-3-enyl)benzene exhibits a substantially higher boiling point (243.3 °C at 760 mmHg, calculated) compared to its non-halogenated analog (1-methoxybut-3-enyl)benzene (205.7 ± 19.0 °C at 760 mmHg) . This ~37.6 °C elevation, attributed to the increased molecular weight and dipole moment from the para-chloro substituent, directly affects distillation fraction collection windows and thermal process design.

Physicochemical characterization Distillation purification Thermal stability

Lipophilicity Differentiation: LogP Impact on Extraction and Chromatography

The target compound has a computed LogP of 3.60, compared to LogP 3.11 for the non-chlorinated analog (1-methoxybut-3-enyl)benzene . This +0.49 LogP unit increase corresponds to an approximately threefold higher octanol-water partition coefficient (ΔlogKow ~0.5), indicating significantly greater lipophilicity. The enhanced LogP arises from the electron-withdrawing and hydrophobic contributions of the para-chloro substituent [1].

Lipophilicity Chromatographic retention Liquid-liquid extraction

Density Increase and Phase Behavior in Formulation and Workup

The computed density of 1-chloro-4-(1-methoxybut-3-enyl)benzene (1.058 g·cm⁻³) is approximately 17.6% higher than that of the non-halogenated analog (0.9 ± 0.1 g·cm⁻³) . This density difference, driven by the chlorine atom's atomic mass contribution, positions the target compound closer to the aqueous phase density (1.0 g·cm⁻³), which may alter phase settling times and interfacial behavior in biphasic liquid-liquid systems.

Density Phase separation Formulation physics

Synthetic Utility: Para-Chloro Substituent as a Cross-Coupling Handle

The para-chloro substituent on 1-chloro-4-(1-methoxybut-3-enyl)benzene provides a reactive site for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Ullmann etherification). The non-halogenated analog (1-methoxybut-3-enyl)benzene lacks this functional handle entirely and cannot participate in these transformations without prior electrophilic aromatic substitution, which is neither regioselective nor compatible with the electron-rich methoxybutenyl side chain [1]. This is a class-level structural inference: aryl chlorides are well-established electrophiles in Pd(0)/Pd(II) catalytic cycles, whereas unsubstituted benzene rings require harsh electrophilic activation [2].

Cross-coupling C-C bond formation Synthetic intermediate

Terminal Alkene Reactivity: Orthogonal Functionalization via Olefin Chemistry

The terminal alkene (but-3-enyl) in the side chain of 1-chloro-4-(1-methoxybut-3-enyl)benzene enables a distinct set of transformations—hydroboration-oxidation, epoxidation, ozonolysis, olefin cross-metathesis, and thiol-ene click chemistry—that are inaccessible to the saturated analog 1-chloro-4-(1-methoxybutyl)benzene [1]. The SMILES notation COC(CC=C)c1ccc(Cl)cc1 confirms the terminal C=C bond position . The regioisomeric 1-chloro-4-[(E)-4-methoxybut-2-enyl]benzene, in contrast, presents an internal, more substituted alkene with different steric and electronic properties, altering regioselectivity in electrophilic additions [2].

Olefin functionalization Hydroboration Epoxidation Metathesis

Fragrance Application: Organoleptic Profile Differentiation

1-Chloro-4-(1-methoxybut-3-enyl)benzene is commercially recognized as a fragrance ingredient with a characteristic sweet, floral odor profile and appears as a colorless to pale yellow liquid . The combination of the para-chloro substituent and the allyl methyl ether moiety produces an organoleptic signature distinct from non-halogenated benzyl allyl ethers, which typically exhibit greener, more herbal notes [1]. This compound is listed for use in perfumes, soaps, and personal care products . While quantitative odor threshold data (e.g., ODT in ng·L⁻¹ air) are not publicly available for this specific compound, the documented industrial fragrance use establishes a procurement-relevant application class absent for the bromo analog, which lacks equivalent fragrance documentation [2].

Fragrance chemistry Organoleptic properties Consumer product formulation

Procurement-Driven Application Scenarios for 1-Chloro-4-(1-methoxybut-3-enyl)benzene (CAS 118167-26-3)


Dual-Functional Building Block for Convergent Medicinal Chemistry Synthesis

In medicinal chemistry programs requiring modular diversification of a 4-chlorophenyl scaffold, 1-chloro-4-(1-methoxybut-3-enyl)benzene serves as an advanced intermediate with two orthogonal reactive sites: the para-chloro substituent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity, and the terminal alkene for hydroboration, epoxidation, or metathesis to elaborate the side chain [1]. This dual-functional architecture enables convergent library synthesis where both diversity elements are introduced late-stage. The elevated boiling point (243.3 °C) and higher LogP (3.60) relative to non-halogenated analogs must be factored into purification and partitioning protocols, as established in Evidence Items 1 and 2 .

Fragrance Ingredient for Sweet-Floral Accords in Personal Care Products

For fragrance formulation laboratories and personal care product manufacturers, 1-chloro-4-(1-methoxybut-3-enyl)benzene (CAS 118167-26-3) is a documented fragrance ingredient delivering a sweet, floral odor profile suited for perfumes, soaps, and personal care applications [1]. Procurement in fragrance-grade purity (typically ≥95%) is essential for batch-to-batch olfactory consistency. The compound's computed LogP of 3.60 indicates preferential partitioning into the organic/oil phase of emulsions, which formulators must consider when designing surfactant systems, as discussed in Evidence Item 2 . Unlike the bromo analog (CAS 114095-76-0), which lacks fragrance application documentation, this compound carries an established industrial use classification .

Agrochemical Intermediate with Orthogonal Functionalization Potential

In agrochemical discovery, the 4-chlorophenyl moiety is a privileged substructure in numerous herbicide and fungicide chemotypes. 1-Chloro-4-(1-methoxybut-3-enyl)benzene provides this pharmacophore pre-installed with a functionalizable side chain. The terminal alkene can be converted to the corresponding epoxide, diol, or aldehyde for further elaboration, while the chloro substituent remains available for late-stage cross-coupling, as characterized in Evidence Items 4 and 5 [1]. The compound's higher density (1.058 g·cm⁻³) relative to non-halogenated analogs must be considered during scale-up of biphasic reactions and workup procedures, per Evidence Item 3 .

Chromatographic Method Development and Analytical Reference Standard

The distinct chromatographic behavior of 1-chloro-4-(1-methoxybut-3-enyl)benzene (LogP 3.60, Refractive Index 1.515) relative to its non-halogenated analog (LogP 3.11, Refractive Index 1.500) makes it suitable as an analytical reference standard for reversed-phase HPLC method development targeting halogenated aromatic ethers [1]. The ~0.5 LogP unit difference translates to measurable retention time shifts under standard C18 gradient conditions, enabling system suitability testing and impurity profiling. Procurement of high-purity material (≥97% by GC) with a documented refractive index specification supports robust analytical quality control in both research and production environments .

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